2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine
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Overview
Description
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The presence of a trifluoromethyl group on the pyridine ring and a sulfanyl group linking the two rings makes this compound unique
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are often used in medicinal chemistry due to their ability to form strong bonds with their targets . They are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The trifluoromethyl group is known to influence the electronic properties, solubility, conformations, and lipophilicity of the compound . This can affect how the compound interacts with its targets .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure and the presence of functional groups. The trifluoromethyl group can affect the compound’s solubility and lipophilicity, which can in turn influence its absorption, distribution, metabolism, and excretion .
Result of Action
Compounds with a trifluoromethyl group have been found to possess cytotoxic activity and can bind with dna molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyridine or thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents.
Uniqueness
2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine is unique due to the combination of its trifluoromethyl-pyridine and thiazole moieties. This dual functionality provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-2-7(14-3-5)17-8-15-4-6(13)16-8/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETMUGDOICRXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SC2=NC=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971176-94-9 |
Source
|
Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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